molecular formula C10H12N2O4S B182006 1-(3-Nitrophenylsulfonyl)pyrrolidine CAS No. 91619-30-6

1-(3-Nitrophenylsulfonyl)pyrrolidine

Cat. No.: B182006
CAS No.: 91619-30-6
M. Wt: 256.28 g/mol
InChI Key: BUOYKAGBVRMTEO-UHFFFAOYSA-N
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Description

1-(3-Nitrophenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12N2O4S It is characterized by the presence of a pyrrolidine ring attached to a 3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 1-(3-Aminophenylsulfonyl)pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

1-(3-Nitrophenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Nitrobenzenesulfonyl)pyrrolidine
  • 1-(3-Nitrophenyl)sulfonylpyrrolidine
  • 1-(3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine

Uniqueness

1-(3-Nitrophenylsulfonyl)pyrrolidine is unique due to the combination of its pyrrolidine ring and 3-nitrophenylsulfonyl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4S/c13-12(14)9-4-3-5-10(8-9)17(15,16)11-6-1-2-7-11/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOYKAGBVRMTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238648
Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
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Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91619-30-6
Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
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Record name 91619-30-6
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Record name 1-((3-(Hydroxy(oxido)amino)phenyl)sulfonyl)pyrrolidine
Source EPA DSSTox
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Record name 1-((3-NITROPHENYL)SULFONYL)PYRROLIDINE
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Record name 1-[(3-Nitrophenyl)sulfonyl]pyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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